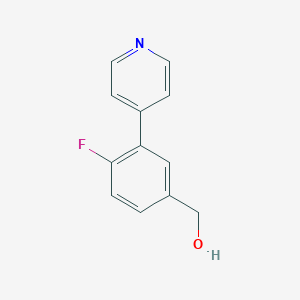

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-pyridin-4-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIMQCLJIRXHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214389-17-9 | |

| Record name | [4-fluoro-3-(pyridin-4-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol: Properties, Synthesis, and Applications

Introduction

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is a heterocyclic alcohol of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure, which integrates a fluorinated phenyl ring with a pyridine moiety, positions it as a valuable building block for novel therapeutic agents. The pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, prized for its ability to enhance pharmacological activity, improve metabolic stability, and increase water solubility.[1][2][3][4] The inclusion of a fluorine atom can further augment a molecule's pharmacokinetic and pharmacodynamic profile by improving metabolic stability and binding affinity. This guide offers a comprehensive technical overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound, designed for researchers, scientists, and professionals in the field of drug discovery.

Chemical and Physical Properties

| Property | Predicted Value / Observation |

| CAS Number | Not found in public databases |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Expected to be a solid at room temperature, likely with a melting point in the range of similar aromatic alcohols. For instance, the related compound bis-(4-fluoro-phenyl)-phenyl-methanol has a melting point of 100 °C.[5] |

| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. |

| Solubility | Predicted to have low solubility in water but good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The pyridine moiety may slightly increase aqueous solubility compared to its non-pyridyl analogue.[2][4] |

Synthesis and Purification

A plausible and efficient route for the synthesis of this compound is through the reduction of the corresponding aldehyde, 4-fluoro-3-(pyridin-4-yl)benzaldehyde. This aldehyde can be synthesized via a Suzuki coupling reaction between 3-bromo-4-fluorobenzaldehyde and pyridine-4-boronic acid. The subsequent reduction of the aldehyde to the alcohol can be achieved using a mild reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde

Materials:

-

4-Fluoro-3-(pyridin-4-yl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(pyridin-4-yl)benzaldehyde (1 equivalent) in methanol. The choice of methanol as a solvent is due to its ability to dissolve both the starting material and the sodium borohydride.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane to extract the product.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. The washing steps are essential to remove any unreacted reagents and inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques. Predicted data based on analogous structures is presented below.[6][7]

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~8.7 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

δ ~7.5-7.8 ppm (m, 4H): Remaining protons on the pyridine ring and the protons on the phenyl ring.

-

δ ~4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group.

-

δ ~2.0 ppm (s, 1H): Hydroxyl proton (this peak may be broad and its chemical shift can vary with concentration and temperature).

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~160 ppm (d, J_CF ≈ 250 Hz): Carbon atom attached to fluorine.

-

δ ~150 ppm: Carbons on the pyridine ring adjacent to the nitrogen.

-

δ ~120-140 ppm: Aromatic carbons.

-

δ ~64 ppm: Methylene carbon of the hydroxymethyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z: 204.08 [M+H]⁺

-

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its primary functional groups: the hydroxyl group, the pyridine ring, and the fluorinated aromatic system.

-

Hydroxyl Group: As a primary alcohol, the -CH₂OH group can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid with stronger agents such as potassium permanganate. It can also undergo esterification with carboxylic acids or acid chlorides.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated in the presence of acids to form a pyridinium salt. It can also act as a nucleophile, for instance, in reactions with alkyl halides to form N-alkylpyridinium salts.[8]

-

Fluorinated Phenyl Ring: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution but activates the ring towards certain electrophilic substitutions. The electron-withdrawing nature of fluorine can influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen.

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored away from strong oxidizing agents and strong acids.

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The unique combination of a fluorinated phenyl ring and a pyridine moiety makes this compound a highly attractive scaffold for drug discovery.

-

Medicinal Chemistry Building Block: This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The pyridine ring can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate.[3][4] The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

-

Potential Biological Activities: While specific biological activities for this compound have not been reported, structurally similar molecules containing fluorinated pyridine motifs have shown promise as antimicrobial and anticancer agents.[9][10] For instance, pyridine derivatives are being explored as inhibitors of kinases such as FLT3, which is implicated in acute myeloid leukemia.

Safety and Handling

Given the absence of a specific material safety data sheet (MSDS), the following precautions are recommended based on the properties of similar aromatic alcohols and fluorinated compounds:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

A Brief View on Pyridine Compounds. Open Access Journals. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]

-

A quantitative reactivity scale for electrophilic fluorinating reagents. PMC. [Link]

-

(4-Fluoro-3-pyridinyl)-phenylmethanol. PubChem. [Link]

-

Cas 379-55-5,BIS-(4-FLUORO-PHENYL) - LookChem. LookChem. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Masahiro Takeda. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

-

Synthesis of 4-fluoro-3-phenoxyphenylmethanol. PrepChem.com. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

PHENYLMETHANOL. Ataman Kimya. [Link]

-

Nucleophilic reactivity towards electrophilic fluorinating agents: reaction with N-fluorobenzenesulfonimide ((PhSO2)2NF). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Reactivities of electrophilic N-F fluorinating reagents. Semantic Scholar. [Link]

-

Synthesis of Fluoro Organic Compounds. DTIC. [Link]

-

Pyridine. Wikipedia. [Link]

-

Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]

-

The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Acme Organics. [Link]

- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Recent Advances on Fluorine Chemistry. PMC. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

4-Fluoroaniline. Wikipedia. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. lookchem.com [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Buy {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol | 648439-18-3 [smolecule.com]

Safety Data Sheet (SDS) for (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

As a Senior Application Scientist, this guide provides an in-depth technical overview of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol for researchers, scientists, and drug development professionals. Given that this is a novel or specialized research chemical, a specific, official Safety Data Sheet (SDS) may not be readily available. Therefore, this document is constructed based on the fundamental principles of handling chemicals with unknown hazards, drawing upon data from structurally related compounds to infer potential risks and establish safe handling protocols. The core principle is to treat this compound as hazardous until comprehensive toxicological data is available.[1][2]

Section 1: Hazard Identification and Risk Assessment

The hazard profile of this compound is not yet fully characterized. However, an analysis of its structural components—a fluorinated phenyl group, a pyridine ring, and a methanol (benzyl alcohol) moiety—allows for a presumptive risk assessment.

-

Pyridine Moiety : Pyridine and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[3] Ingestion can potentially lead to liver and kidney damage, and high-level exposure may affect the central nervous system, causing symptoms like headache, dizziness, and nausea.[3] While the acute toxicity of pyridine itself is considered low, some pyridine derivatives have shown significant biological activity and toxicity.[4][5][6]

-

Fluorinated Aromatic Moiety : The presence of a carbon-fluorine bond is a notable feature. While this compound is not a per- or polyfluoroalkyl substance (PFAS), the high strength of the C-F bond can alter the molecule's metabolic stability and biological activity. Some fluorinated compounds are known for their persistence and potential for bioaccumulation.[7][8][9][10]

-

Phenylmethanol (Benzyl Alcohol) Moiety : Phenylmethanol is known to cause irritation to the skin, eyes, and mucous membranes. It is considered slightly toxic by ingestion.

Based on these components, it is prudent to assume that this compound may be an irritant, potentially harmful if swallowed or inhaled, and could have unknown long-term health effects.

Presumptive Hazard Classification:

| Hazard Class | Presumptive Classification | Rationale |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on the properties of pyridine and phenylmethanol derivatives.[11][12] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Common characteristic of pyridine and benzyl alcohol derivatives.[11][12] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A reasonable precaution for most novel chemical compounds.[12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of fine powders or aerosols should be avoided.[11][13] |

Section 2: First-Aid Measures

Immediate medical attention is required in case of significant exposure.[13]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[1]

-

Skin Contact : Remove all contaminated clothing.[13] Wash skin with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, seek medical advice.[12]

-

Inhalation : Move the affected individual to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting.[13] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[1]

Section 3: Handling and Storage

Safe Handling Protocols

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][15]

Personal Protective Equipment (PPE) Workflow

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Storage Requirements

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[13]

-

Labeling : Containers must be clearly labeled with the chemical name and any appropriate hazard pictograms.[1][2]

-

Segregation : Store away from incompatible chemicals to prevent accidental reactions.[15]

-

Secondary Containment : Use secondary containment to prevent the spread of material in case of a spill.[1]

Section 4: Accidental Release Measures

In the event of a spill, evacuate the area immediately.[13]

Spill Response Protocol

Caption: Workflow for responding to a chemical spill.

Section 5: Physical and Chemical Properties

While specific data for this compound is not available, the properties of related compounds can provide an estimate.

| Property | Estimated Value/Information | Source/Analogy |

| Molecular Formula | C₁₂H₁₀FNO | - |

| Appearance | Likely a solid (white to off-white powder) | Based on similar substituted phenylmethanols.[16] |

| Solubility | Likely soluble in organic solvents (e.g., methanol, ethanol, DMSO) and poorly soluble in water. | Common for organic compounds of this nature.[16] |

| Odor | May have a faint, unpleasant, fish-like odor. | Due to the pyridine moiety.[3][17] |

Section 6: Stability and Reactivity

-

Reactivity : May react violently with strong oxidizing agents, strong acids, and strong reducing agents.[3][13]

-

Chemical Stability : Stable under recommended storage conditions.[13]

-

Hazardous Decomposition Products : Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[13]

Section 7: Toxicological Information

No specific toxicological data exists for this compound. The information below is inferred from its structural components.

-

Acute Toxicity : Assumed to be harmful if swallowed.[11][12]

-

Skin and Eye Irritation : Assumed to cause skin and eye irritation.[11][12]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity : No data available. The compound has not been evaluated by IARC, NTP, or OSHA. In the absence of data, it should be handled as a potential hazard.[2]

References

- Novel Chemicals with Unknown Hazards SOP.

- Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety.

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI.

- A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem.

- HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.

- TOXICOLOGICAL PROFILE FOR PYRIDINE Agency for Toxic Substances and Disease Registry US Public Health Service September 1992 - ATSDR.

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

- Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA).

- Pyridine-Health Hazards and Toxicity - ChemicalBook.

- Chapter 7 - Safe Chemical Use - Environment, Health and Safety.

- SAFETY DATA SHEET - [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.

- {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol - Smolecule.

- SAFETY DATA SHEET - Sigma-Aldrich.

- SAFETY DATA SHEET - National Institute of Standards and Technology.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- Products - 2a biotech.

- SAFETY DATA SHEET - Fisher Scientific.

- PFAS Impacts on Health: What the Clinician Needs to Know - Massachusetts Medical Society.

- The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.

- Yale Experts Explain PFAS 'Forever Chemicals'.

- 217192-22-8 (4-pyridin-4-ylphenyl)methanol - Echemi.

- Per- and Polyfluoroalkyl Substances (PFASs) | UNEP - UN Environment Programme.

- CMAJ Fluorinated chemicals need stricter control.

- Phenylmethanesulfonyl fluoride - Hazard - Computational Toxicology and Exposure Online Resources.

- Pyridine - Wikipedia.

- Pyridine methanol chlorinations. | Download Table - ResearchGate.

- 3-Pyridinemethanol, 4-[[(4-ethoxyphenyl)imino]methyl]-5-hydroxy-6-methyl-, α-(dihydrogen phosphate) (9CI) - ChemBK.

- CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.

- PHENYLMETHANOL - Ataman Kimya.

- (3-Cloropiridin-4-il)fenil metanol - Chem-Impex.

Sources

- 1. twu.edu [twu.edu]

- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]

- 3. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains | MDPI [mdpi.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Massachusetts Medical Society: PFAS Impacts on Health: What the Clinician Needs to Know [massmed.org]

- 8. Yale Experts Explain PFAS 'Forever Chemicals' | Yale Sustainability [sustainability.yale.edu]

- 9. unep.org [unep.org]

- 10. cmaj.ca [cmaj.ca]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.se [fishersci.se]

- 13. fishersci.com [fishersci.com]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Pyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Stability of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure, Towards Stability

In the landscape of modern drug discovery and development, the elucidation of a molecule's structure is but the first step. The true measure of a potential therapeutic agent lies in its stability – its ability to withstand the rigors of manufacturing, storage, and physiological environments without compromising its integrity, efficacy, or safety. This guide provides a comprehensive framework for evaluating the thermodynamic stability of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol, a novel small molecule with potential therapeutic applications. As a Senior Application Scientist, my aim is not merely to present protocols, but to instill a deeper understanding of the principles that govern molecular stability and to equip you with the rationale behind each experimental choice. This document is designed to be a self-validating system, where the synergy between theoretical knowledge and practical application leads to robust and reliable stability data.

The stability of a drug substance is a critical quality attribute that directly impacts its safety and potency.[1] Changes in stability can lead to the formation of degradation products, which may be toxic or result in a lower effective dose of the active pharmaceutical ingredient (API).[1] Therefore, a thorough understanding of a molecule's intrinsic stability is paramount. This guide will delve into the core techniques and methodologies required to build a comprehensive stability profile for this compound, in line with the principles outlined by the International Council for Harmonisation (ICH).[2][3][4]

Section 1: Physicochemical Landscape of this compound

Before embarking on any experimental assessment, it is crucial to understand the inherent physicochemical properties of the molecule . This compound is a substituted aromatic compound featuring a fluorinated phenyl ring linked to a pyridine moiety, with a methanol group providing a potential site for reactivity.

Key Structural Features and Their Implications for Stability:

-

Fluorine Substitution: The presence of a fluorine atom can significantly influence the electronic properties of the phenyl ring, potentially impacting its susceptibility to oxidative or hydrolytic degradation.

-

Pyridine Ring: The basic nitrogen atom in the pyridine ring can act as a nucleophile or a proton acceptor, making the molecule susceptible to acid-catalyzed degradation. The pyridine ring itself can undergo various reactions, including oxidation.[5]

-

Methanol Group: The primary alcohol functional group is a potential site for oxidation to an aldehyde or carboxylic acid, or for esterification reactions.

-

Aromatic System: The conjugated π-system of the phenyl and pyridine rings can absorb UV radiation, making the molecule potentially susceptible to photodegradation.

A preliminary in-silico analysis and a review of structurally similar compounds can provide valuable insights into the potential liabilities of the molecule.[6]

Section 2: The Cornerstone of Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool in the early stages of drug development.[7][8] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1] This information is crucial for developing and validating stability-indicating analytical methods.[1] According to ICH guidelines, stress testing is designed to reveal the intrinsic stability of the molecule.

The primary objective of forced degradation studies is to generate a target degradation of 5-20%.[7] Degradation beyond 20% is generally considered excessive and may not be representative of real-world stability.[7][9]

Logical Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation

-

Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of methanol and water.

-

Acid Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Maintain one set of samples at room temperature (25°C ± 2°C) and another at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

-

Oxidation:

-

To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[8]

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at specified time points.

-

-

Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Thermal Degradation

-

Solid State:

-

Place a known amount of the solid drug substance in a vial.

-

Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven.

-

At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

-

-

Solution State:

-

Prepare a 1 mg/mL solution of the compound.

-

Store the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points for analysis.

-

Protocol 4: Photolytic Degradation

-

Procedure:

-

Expose the drug substance, both in solid form and in solution, to a light source that provides a combination of UV and visible light, as specified in the ICH Q1B guidelines.[7]

-

The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

A control sample should be protected from light with aluminum foil to assess the contribution of thermal degradation.

-

-

Analysis: Analyze the exposed and control samples by HPLC.

Section 3: Thermal Analysis for a Deeper Understanding of Stability

Thermal analysis techniques are powerful tools for characterizing the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] It is a widely used technique for determining key thermal properties of pharmaceutical solids.[10]

Applications of DSC in Stability Assessment:

-

Melting Point and Purity Determination: A sharp melting endotherm is indicative of a pure, crystalline substance. Broadening of the peak or a shift to a lower temperature can suggest the presence of impurities.[10]

-

Polymorphism Screening: Different polymorphic forms of a drug will exhibit unique melting points and heats of fusion, which can be identified by DSC.[10][13]

-

Thermal Stability Evaluation: DSC can provide insights into the thermal stability of a drug by detecting exothermic events that may correspond to decomposition.[10]

-

Drug-Excipient Compatibility: DSC can be used to assess potential interactions between the API and excipients in a formulation.[10]

Protocol 5: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting or decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15][16][17] It is particularly useful for determining the thermal stability and decomposition profile of a drug substance.[14][16]

Applications of TGA in Stability Assessment:

-

Decomposition Temperature: TGA identifies the temperature at which the drug substance begins to lose mass due to decomposition.[14][17]

-

Moisture and Solvent Content: TGA can quantify the amount of residual water or solvents in the sample.[14][16]

-

Thermal Stability Ranking: TGA allows for the comparison of the thermal stability of different batches or polymorphic forms of the API.[16]

Protocol 6: TGA Analysis

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the percentage of mass loss at different temperatures.

Caption: Logical relationship between thermal analysis techniques.

Section 4: Data Interpretation and Reporting

The data generated from forced degradation and thermal analysis studies must be synthesized to build a comprehensive stability profile for this compound.

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | ||

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | ||

| Oxidation | 3% H₂O₂, RT | 24 | ||

| Thermal (Solid) | 80°C | 72 | ||

| Thermal (Solution) | 60°C | 72 | ||

| Photolytic | ICH Q1B | - |

Table 2: Summary of Thermal Analysis Data

| Technique | Parameter | Result |

| DSC | Onset of Melting (°C) | |

| Peak Melting Temperature (°C) | ||

| Heat of Fusion (J/g) | ||

| Onset of Decomposition (°C) | ||

| TGA | Onset of Decomposition (°C) | |

| Mass Loss at 200°C (%) | ||

| Residual Mass at 600°C (%) |

Potential Degradation Pathways:

Based on the structure of this compound and the general principles of organic chemistry, several degradation pathways can be hypothesized. The pyridine ring is known to undergo metabolism and degradation, often involving hydroxylation followed by ring cleavage.[18][19]

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Official web site : ICH [ich.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Buy {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol | 648439-18-3 [smolecule.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. asianjpr.com [asianjpr.com]

- 9. acdlabs.com [acdlabs.com]

- 10. quercus.be [quercus.be]

- 11. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 12. veeprho.com [veeprho.com]

- 13. tainstruments.com [tainstruments.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. torontech.com [torontech.com]

- 16. veeprho.com [veeprho.com]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and ionization of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

An In-Depth Technical Guide to the pKa Values and Ionization of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[1][2] For ionizable molecules, properties such as solubility, permeability, and target binding are directly dictated by the proportion of neutral and ionized species at a given physiological pH.[3][4][5] This guide provides a comprehensive analysis of this compound, a molecule featuring multiple ionizable centers. We will dissect its structure to predict its acid-base behavior, outline authoritative experimental and computational methodologies for pKa determination, and synthesize this information to present a complete ionization profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to characterize and modulate the ionization properties of complex small molecules.

Structural Analysis and Identification of Ionizable Centers

The first step in evaluating the ionization behavior of this compound is to identify its ionizable functional groups. The molecule's structure reveals two such centers:

-

A Basic Center: The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can accept a proton, acting as a Brønsted-Lowry base.

-

An Acidic Center: The hydroxyl group of the benzylic alcohol can donate a proton, acting as a Brønsted-Lowry acid.

The interplay of these two groups, influenced by the electronic effects of the fluoro and phenyl substituents, will determine the molecule's overall charge state across the physiological pH range.

Theoretical pKa Estimation: A Predictive Analysis

Before embarking on experimental determination, a theoretical estimation based on the pKa of parent structures and the electronic influence of substituents provides a foundational understanding.

pKa of the Pyridinium Ion (Basic Center)

The parent molecule, pyridine, is a weak base with a conjugate acid (the pyridinium ion) pKa of approximately 5.2.[6][7][8] This value serves as our baseline. The pyridine ring in our target molecule is substituted at the 4-position with a (4-fluoro-3-(hydroxymethyl)phenyl) group. This substituent is expected to be electron-withdrawing due to the electronegativity of the fluorine atom and the inductive effect of the phenyl ring. Electron-withdrawing groups decrease the electron density on the pyridine nitrogen, making its lone pair less available to accept a proton. This destabilizes the conjugate acid, making it a stronger acid (i.e., having a lower pKa). Therefore, the pKa associated with the pyridine nitrogen is predicted to be slightly less than 5.2 .

pKa of the Methanol Group (Acidic Center)

The hydroxyl group is attached to a methylene bridge, classifying it as a benzyl alcohol, not a phenol. This distinction is critical, as phenols are significantly more acidic (pKa ≈ 10) than alcohols due to resonance stabilization of the phenoxide anion.[9][10] The pKa of the parent benzyl alcohol is approximately 15.4.[11][12]

The acidity of this alcohol is modulated by the substituents on the phenyl ring:

-

Fluorine Atom: As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect helps to stabilize the negative charge of the resulting alkoxide ion upon deprotonation, thereby increasing the acidity of the alcohol (lowering its pKa).

-

Pyridin-4-yl Group: The pyridine ring is also an electron-withdrawing group.

Given these two electron-withdrawing substituents, the benzylic proton will be more acidic than in the parent benzyl alcohol. Consequently, the pKa of the hydroxyl group is predicted to be significantly lower than 15.4 .

Methodologies for pKa Determination

While theoretical estimation is valuable, precise pKa values must be determined experimentally. Several robust methods are available, each with distinct advantages.[13][14]

Potentiometric Titration

This is considered a gold-standard method for its accuracy and precision.[15][16] The technique involves the stepwise addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[17] A plot of pH versus the volume of titrant added generates a titration curve, and the pKa corresponds to the pH at the half-equivalence point.[13][17]

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range.[17]

-

Sample Preparation:

-

Dissolve the analyte in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a concentration of at least 10⁻⁴ M.[15][17] Note that using co-solvents will yield an apparent pKa (pKa'), and extrapolation methods may be needed to determine the aqueous pKa.[15]

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[17] This minimizes changes in activity coefficients.

-

-

Titration Environment:

-

Titration Procedure:

-

To determine the basic pKa (pyridine), titrate the sample with a standardized solution of HCl (e.g., 0.1 M).

-

To determine the acidic pKa (alcohol), titrate with a standardized solution of NaOH (e.g., 0.1 M). Ensure the NaOH solution is carbonate-free.[15]

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH where half of the functional group has been titrated.[13]

-

UV-Vis Spectrophotometry

This method is highly sensitive and requires less material than potentiometry.[18] It is applicable if the analyte possesses a chromophore near the ionizable center, leading to a pH-dependent change in the UV-Vis absorption spectrum.[18][19] A series of spectra are recorded in buffers of varying, known pH values. By plotting the change in absorbance at a specific wavelength against pH, a sigmoid curve is generated from which the pKa can be derived.[19][20]

Capillary Electrophoresis (CE)

CE is a powerful, automated technique that determines pKa by measuring the electrophoretic mobility of an analyte as a function of buffer pH.[21][22] The mobility changes as the charge state of the molecule changes. This method is advantageous as it requires very small sample quantities and can be used for impure samples since it is a separation technique.[23]

In Silico Prediction Tools

In modern drug discovery, computational tools are frequently used for high-throughput pKa screening.[3] Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch use algorithms trained on large databases of experimentally determined pKa values to predict the ionization constants of novel structures.[24][25][26][27] While these predictions are highly valuable for initial assessment, experimental verification of lead compounds remains essential.[21]

Integrated Ionization Profile

Synthesizing the theoretical predictions and the principles of experimental determination allows us to construct a comprehensive ionization profile for this compound.

Predicted pKa Values and Dominant Species

The table below summarizes the expected ionization behavior of the molecule at different pH ranges, which is critical for predicting its behavior in various physiological environments, from the acidic stomach (pH 1-3) to the blood (pH 7.4) and intestines (pH 5.5-8).[1][2]

| Ionizable Group | Predicted pKa Range | Dominant Species at pH < pKa | Dominant Species at pH > pKa |

| Pyridine (Basic) | 4.5 - 5.2 | Cationic (Pyridinium) | Neutral |

| Alcohol (Acidic) | 13.0 - 14.5 | Neutral | Anionic (Alkoxide) |

Visualization of Ionization Equilibria

The following diagram illustrates the pH-dependent equilibrium between the different ionization states of this compound.

Caption: pH-dependent ionization states of the target molecule.

Conclusion and Implications for Drug Development

This guide has detailed the theoretical and practical considerations for determining the pKa and ionization profile of this compound. The molecule is predicted to be a cation at low pH, neutral at physiological pH, and an anion only at very high pH. The pyridine nitrogen's pKa (predicted ~4.5-5.2) is the most critical for its ADMET properties, as it dictates the charge state in the gastrointestinal tract and blood. Understanding these properties is paramount for medicinal chemists to optimize drug candidates for enhanced solubility, permeability, and ultimately, therapeutic efficacy. The robust experimental protocols described herein provide a clear path to obtaining the precise pKa values necessary to build accurate structure-activity and structure-property relationships.

References

- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Hendriks, J., De Boer, J., & De Jong, A. (2009). Development of Methods for the Determination of pKa Values. PMC.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Canals, I., Oumada, F. Z., Rosés, M., & Bosch, E. (2000). A fast method for pKa determination by capillary electrophoresis. PubMed.

- Common Organic Chemistry. (n.d.). Benzyl Alcohol.

- National Institutes of Health. (n.d.). Pyridine | C5H5N. PubChem.

- Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa.

- ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- Cleveland, J. A. Jr. (1995). Determination of acid dissociation constants by capillary electrophoresis. PubMed.

- Cottet, H., Biron, J. P., & Carlier, E. (2007). Determination and Modeling of Peptide pKa by Capillary Zone Electrophoresis. ACS Publications.

- StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa.

- Wikipedia. (n.d.). Pyridine.

- Box, K., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy.

- ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.

- Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. ResearchGate.

- Oumada, F. Z., et al. (2002). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- Homework.Study.com. (n.d.). What is the relative trend in acidity and pKa of the two compounds? Phenol and benzene alcohol.

- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research.

- Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate.

- ACD/Labs. (2023, August 10). The Importance of Ionization in Pharmaceutical R&D.

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- ACD/Labs. (n.d.). Collaborations & Developments that Bring You Industry-Leading Predictive pKa.

- Mech, P., Bogunia, M., Nowacki, A., & Rak, J. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed.

- Quora. (2019, April 10). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?.

- ScienceDirect. (2025, July 31). Degree of ionization: Significance and symbolism.

- Hill, J. W., & Petrucci, R. H. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications.

- Mech, P., Bogunia, M., Nowacki, A., & Rak, J. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications.

- Swartz, M. A., Tubergen, P. J., Tatko, C. D., & Baker, R. A. (2018). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. ACS Publications.

- YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18).

- Eckert, F., & Klamt, A. (2005). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.

- Pharmacy 180. (n.d.). Ionization and pKa Value - Medicinal Chemistry.

- FooDB. (2010, April 8). Showing Compound Benzyl alcohol (FDB008745).

- Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines.

- Chemistry Stack Exchange. (2021, May 5). Comparing acidic strengths between benzylammonium ion and phenol.

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- Crown. (2026, January 6). Iphenol Vs Benzyl Alcohols: Key Differences Explained.

- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.

- Pearson. (2024, February 14). Rationalize the difference in pKₐ values for the two hydroxyl groups.

- Unknown. (n.d.). Ionisation of drug molecules.

- Wikipedia. (n.d.). Benzyl alcohol.

- Ataman Kimya. (n.d.). BENZYL ALCOHOL.

- CBSE. (n.d.). CHEMISTRY CODE - 043 MARKING SCHEME CLASS XII (2025-26).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. ijper.org [ijper.org]

- 3. acdlabs.com [acdlabs.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. Iphenol Vs Benzyl Alcohols: Key Differences Explained [ccgit.crown.edu]

- 11. Benzyl Alcohol [commonorganicchemistry.com]

- 12. quora.com [quora.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. ishigirl.tripod.com [ishigirl.tripod.com]

- 21. analiza.com [analiza.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. acdlabs.com [acdlabs.com]

- 25. youtube.com [youtube.com]

- 26. acdlabs.com [acdlabs.com]

- 27. acdlabs.com [acdlabs.com]

Methodological & Application

Application Note & Protocol: A Scalable, Two-Step Synthesis of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

Abstract: This document provides a comprehensive guide to a robust and scalable two-step synthesis of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol, a key building block in modern medicinal chemistry. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a selective reduction. We delve into the mechanistic rationale behind the chosen methodology, offer detailed, step-by-step protocols suitable for scale-up, and provide troubleshooting insights to ensure reliable execution. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Rationale

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates two key pharmacophores whose strategic inclusion is a cornerstone of modern drug design: a fluorinated phenyl ring and a pyridine moiety.

-

The Role of Fluorine: The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] Replacing a hydrogen atom with fluorine can alter the local electronic environment and pKa, often leading to improved pharmacokinetic profiles.[1]

-

The Pyridine Scaffold: Pyridine is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[4] The nitrogen atom can act as a hydrogen bond acceptor, improving target engagement and modulating solubility.[4]

The convergence of these two motifs in a single, functionalized building block makes it highly sought after. The challenge, therefore, is to develop a synthetic route that is not only efficient but also economically viable and scalable. The strategy detailed herein employs a Suzuki-Miyaura cross-coupling, one of the most powerful and versatile methods for C-C bond formation, followed by a straightforward reduction.[5] This approach is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[5]

Overall Synthetic Workflow

The synthesis is executed in two primary stages, beginning with commercially available precursors. The workflow is designed for efficiency and scalability, minimizing complex purification steps.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and aryl halides are irritants; handle with care. [5]

Step 1: Synthesis of 4-Fluoro-3-(pyridin-4-yl)benzaldehyde

This protocol describes the palladium-catalyzed cross-coupling of 3-Bromo-4-fluorobenzaldehyde with Pyridine-4-boronic acid.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Scale: 10g) | Moles | Eq. |

| 3-Bromo-4-fluorobenzaldehyde | 203.02 | 10.0 g | 49.25 mmol | 1.0 |

| Pyridine-4-boronic Acid | 122.92 | 7.26 g | 59.10 mmol | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.71 g | 1.48 mmol | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 15.66 g | 147.75 mmol | 3.0 |

| Toluene | - | 200 mL | - | - |

| Ethanol | - | 50 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

Protocol:

-

Reaction Setup: To an appropriately sized round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-4-fluorobenzaldehyde (10.0 g, 1.0 eq) and Pyridine-4-boronic acid (7.26 g, 1.2 eq).

-

Solvent Addition: Add Toluene (200 mL) and Ethanol (50 mL) to the flask. Stir the mixture to form a suspension.

-

Base Addition: Prepare a solution of Sodium Carbonate (15.66 g, 3.0 eq) in deionized water (50 mL) and add it to the reaction mixture.

-

Inerting: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (1.71 g, 0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The layers should be separated.

-

Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

-

Combine all organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude intermediate, 4-Fluoro-3-(pyridin-4-yl)benzaldehyde, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from an ethanol/water mixture or by column chromatography. [6]

-

Step 2: Synthesis of this compound

This protocol details the reduction of the intermediate aldehyde to the target alcohol using sodium borohydride.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Assuming 100% yield from Step 1) | Moles | Eq. |

| 4-Fluoro-3-(pyridin-4-yl)benzaldehyde | 201.19 | 9.91 g | 49.25 mmol | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.93 g | 24.63 mmol | 0.5 |

| Methanol | - | 150 mL | - | - |

| Deionized Water | - | ~100 mL | - | - |

Protocol:

-

Reaction Setup: Dissolve the crude 4-Fluoro-3-(pyridin-4-yl)benzaldehyde (9.91 g, 1.0 eq) in Methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Reducing Agent Addition: Add Sodium Borohydride (0.93 g, 0.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (~50 mL) at 0-5 °C to decompose any excess NaBH₄.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure.

-

Extraction: Extract the resulting aqueous slurry with Ethyl Acetate (3 x 100 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification & Isolation:

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

For scalable purification, the solid product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or hot pulping in a solvent like methanol. [7]This yields this compound as a solid.

-

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Step 1: Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure the reaction is thoroughly deoxygenated before adding the catalyst. Use fresh, high-quality catalyst. |

| Insufficient base or poor mixing in the biphasic system. | Ensure vigorous stirring to facilitate phase transfer. Consider using a phase-transfer catalyst if solubility is an issue. [8] | |

| Deboronated starting material. | Use fresh pyridine-4-boronic acid. Store it in a desiccator. Aryltrifluoroborates can sometimes be more robust alternatives. [9] | |

| Step 1: Formation of Side Products | Homocoupling of the boronic acid. | This can occur if the reaction is not properly deoxygenated or if the reaction temperature is too high. Re-optimize inerting and temperature control. |

| Step 2: Incomplete Reduction | Insufficient reducing agent. | Add an additional portion of NaBH₄ (e.g., 0.25 eq) and continue monitoring. |

| Deactivated NaBH₄ due to moisture. | Use fresh, dry NaBH₄. | |

| General: Purification Difficulties | Persistent impurities. | Re-evaluate the work-up procedure. An aqueous acid wash (e.g., dilute HCl) may remove basic impurities, while a base wash (e.g., NaHCO₃) can remove acidic ones. |

References

-

Organic Syntheses. (n.d.). Procedure for Column Chromatography. Organic Syntheses. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-fluoro-3-phenoxyphenylmethanol. PrepChem.com. Available at: [Link]

-

Zhou, Y., et al. (2016). Fluorine in drug discovery: Role, design and case studies. RSC. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]

-

Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry. Available at: [Link]

-

Lima, F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica. Available at: [Link]

-

Kempe, K., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

ResearchGate. (2021). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ResearchGate. Available at: [Link]

-

Njarðarson, J. T., et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

- Google Patents. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses. Available at: [Link]

-

MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]

-

ResearchGate. (2017). Alkylation of substituted 1-phenyl ethanol with various benzyl alcohols. ResearchGate. Available at: [Link]

-

PubMed. (2000). Novel Scheme for Biosynthesis of Aryl Metabolites From L-phenylalanine in the Fungus Bjerkandera Adusta. Available at: [Link]

- Google Patents. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone.

-

ResearchGate. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. ResearchGate. Available at: [Link]

-

PubMed. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. Available at: [Link]

-

Organic Chemistry Portal. (2017). Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde. Organic-Chemistry.org. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Esterification of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol Esters in Medicinal Chemistry

This compound is a key building block in contemporary drug discovery, integrating a fluorinated phenyl ring with a pyridine moiety. This unique combination of functionalities imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules. The benzylic alcohol group serves as a critical handle for structural diversification, and its esterification is a fundamental strategy to modulate properties such as lipophilicity, metabolic stability, and cell permeability. The resulting esters are often investigated as prodrugs or as final active pharmaceutical ingredients (APIs).

This comprehensive guide provides a detailed exploration of the primary methods for the esterification of this compound. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to navigate the potential challenges posed by the molecule's electronic and steric characteristics. The protocols provided herein are designed to serve as robust starting points for reaction optimization, empowering researchers to efficiently synthesize a diverse library of ester derivatives.

Strategic Considerations for Esterifying this compound

The chemical personality of this compound presents several factors that must be considered when selecting an esterification strategy:

-

The Pyridine Moiety: The basic nitrogen of the pyridine ring can be protonated under acidic conditions, potentially complicating traditional acid-catalyzed methods like Fischer esterification. It can also act as a nucleophile, leading to undesired side reactions.

-

The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, though its effect on the benzylic alcohol is less direct.

-

Steric Hindrance: While not exceptionally bulky, the substitution pattern on the phenyl ring may influence the accessibility of the hydroxyl group to sterically demanding reagents.

-

Product Stability: The final ester products may have varying stability depending on the chosen acyl group and the reaction/workup conditions.

With these considerations in mind, we will explore the most effective and commonly employed esterification methodologies.

Methodology I: Steglich Esterification - A Mild and Efficient Approach

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it particularly suitable for sensitive substrates.[1][2] The reaction relies on a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3]

Mechanism of Action: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium species that is readily attacked by the alcohol, in this case, this compound, to yield the desired ester.[4] The carbodiimide is consumed in the reaction, forming a urea byproduct (e.g., dicyclohexylurea, DCU) that is often insoluble and can be removed by filtration.

Advantages for this Substrate:

-

Mild Conditions: Avoids strong acids that could protonate the pyridine ring.

-

High Yields: Generally provides excellent yields with a wide range of carboxylic acids.

-

Broad Substrate Scope: Tolerates a variety of functional groups.

Potential Challenges:

-

Urea Byproduct Removal: While often insoluble, complete removal of the urea byproduct can sometimes be challenging and may require chromatography.

-

Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is suppressed by the use of DMAP.[2]

Experimental Protocol: Steglich Esterification

Materials:

-

This compound

-

Carboxylic acid of choice (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents).

-

Solvent Addition: Dissolve the solids in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve the carbodiimide (DCC or DIC, 1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Upon completion, a white precipitate of the urea byproduct will likely have formed. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the solid urea.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining DMAP and unreacted pyridine starting material if desired, though this may protonate the product), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude ester can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Methodology II: Acylation with Acid Chlorides or Anhydrides

Direct acylation of this compound with a reactive acylating agent, such as an acid chloride or anhydride, is another effective esterification strategy.[5] This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[6]

Mechanism of Action: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride or anhydride. The tetrahedral intermediate then collapses, expelling the chloride or carboxylate leaving group to form the ester. The base, often pyridine or a tertiary amine like triethylamine, scavenges the acidic byproduct.[7]

Advantages for this Substrate:

-

High Reactivity: Acid chlorides and anhydrides are highly reactive, often leading to rapid and complete conversions.

-

Irreversible: The reaction is generally irreversible, driving the equilibrium towards the product.

-

Simple Workup: In many cases, the byproducts are easily removed by aqueous extraction.

Potential Challenges:

-

Handling of Reagents: Acid chlorides are often moisture-sensitive and corrosive.

-

Base Selection: The choice of base is critical. While pyridine can be used as both a base and a nucleophilic catalyst, its use with this substrate should be carefully considered to avoid competitive acylation of the pyridine moiety in the starting material.[7] A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is often a safer choice.

Experimental Protocol: Acylation with an Acid Chloride

Materials:

-

This compound

-

Acid chloride of choice (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C. Dissolve the acid chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture via an addition funnel over 20-30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Methodology III: Mitsunobu Reaction - For Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[8][9] This is particularly relevant if the benzylic carbon of a precursor to this compound were a stereocenter. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanism of Action: The reaction is complex but essentially involves the activation of the alcohol by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt which is a good leaving group.[11] The carboxylate, acting as a nucleophile, then displaces this leaving group in an Sₙ2 fashion, leading to the ester with inverted stereochemistry.[12]

Advantages for this Substrate:

-

Mild Conditions: The reaction is performed under neutral conditions.

-

Stereochemical Control: Provides a reliable method for stereochemical inversion.

-

Broad Scope: Effective for a wide range of carboxylic acids.